1-(Oxazinan-2-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxazinan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHJWLLLBAMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxazinan 2 Yl Propan 1 One and Its Precursors
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. wikipedia.orgicj-e.org The process involves mentally breaking down the target molecule into simpler, readily available starting materials through a series of logical steps known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.inamazonaws.com
For the target molecule, 1-(Oxazinan-2-yl)propan-1-one, the primary disconnection is at the amide C-N bond. This bond is synthetically formed via an acylation reaction. This disconnection simplifies the target molecule into two key precursors: the oxazinane ring and a propanoyl synthon. The synthetic equivalent for the propanoyl synthon would be a reactive derivative of propanoic acid, such as propanoyl chloride or propanoic anhydride.
A further retrosynthetic step involves disconnecting the oxazinane ring itself. The most common and logical disconnection of the oxazinane heterocycle breaks the C-O and C-N bonds that form the hemiaminal linkage. This leads to a linear precursor, a 3-aminopropanol derivative, and a carbonyl compound, which in this case would be formaldehyde or a synthetic equivalent. This approach simplifies the complex heterocyclic structure into simple, acyclic, and often commercially available starting materials.
Figure 1: Retrosynthetic Analysis of this compound
Approaches to Oxazinane Ring Formation
The construction of the six-membered oxazinane ring is the crucial step in the synthesis of the target molecule's scaffold. researchgate.net Various methodologies have been developed, ranging from classical cyclocondensation reactions to modern green chemistry approaches.
Cyclocondensation reactions are a fundamental method for synthesizing heterocyclic rings. The most classic synthesis of 1,3-oxazinane rings involves the reaction of a 1,3-dielectrophilic compound with a dinucleophile. nih.govbeilstein-journals.org Specifically for the oxazinane scaffold, this typically involves the condensation of a 1,3-amino alcohol with an aldehyde or ketone. researchgate.net This reaction forms a cyclic hemiaminal, which is the core structure of the oxazinane ring. The reaction can be catalyzed by acids or bases and is often driven to completion by the removal of water.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 3-Aminopropanol | Aldehyde (e.g., Formaldehyde) | Acid or Base catalyst, Water removal | Oxazinane | researchgate.net |
| N-Substituted Amino Alcohols | Various Aldehydes | Microwave, 50°C, Air purge | Oxazinanes | researchgate.net |
| 2-Methylisothiourea sulfate | CCC-building block | [3+3] cyclocondensation | Pyrimidinone (related heterocycle) | researchgate.net |
The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org While the classic Mannich reaction produces aminomethylated products, modifications of this reaction are used to synthesize 1,3-oxazine derivatives. ijrpr.comresearchgate.net
The Betti reaction is considered a special case of the Mannich reaction, where an aldehyde, a primary aromatic amine, and a phenol react to produce α-aminobenzylphenols. wikipedia.org The products of the Betti reaction, known as Betti bases, are significant precursors in organic synthesis and can be used to construct various heterocycles, including naphthoxazines. rsc.org These multi-component reactions offer an efficient pathway to complex oxazine structures in a single step. ijrpr.comresearchgate.net
Table 1: Comparison of Mannich and Betti Reactions for Heterocycle Synthesis
| Reaction | Key Reactants | Typical Product | Application to Oxazinanes |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino-carbonyl compound | Modified versions using amino alcohols can lead to cyclization, forming oxazinane rings. ijrpr.com |
| Betti Reaction | Aldehyde, Primary Aromatic Amine, Phenol | α-Aminobenzylphenol (Betti Base) | Betti bases can serve as precursors for fused oxazine systems like naphthoxazines. wikipedia.orgrsc.org |
Intramolecular cyclization offers a powerful and often highly stereoselective route to cyclic structures. cdmf.org.br For oxazinane synthesis, this strategy involves a precursor molecule containing both the nucleophilic amine/hydroxyl groups and an electrophilic center, which react internally to form the ring.
One notable method is the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. nih.govresearchgate.net This metal-free approach uses an eco-friendly catalyst like silica-supported HClO4 to produce various 1,3-oxazinane-2,5-diones in good yields. frontiersin.orgnih.gov Other strategies include metal-catalyzed intramolecular additions where a hydroxyl or amino group adds across an unsaturated bond (alkyne, alkene) within the same molecule to close the ring. cdmf.org.br
Table 2: Examples of Intramolecular Cyclization for Oxazinane Synthesis
| Precursor Type | Catalyst/Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| N-Cbz-protected diazoketones | Silica-supported HClO4 (Brønsted acid) | 1,3-Oxazinane-2,5-diones | Metal-free, mild conditions, good yields (up to 90%). nih.govresearchgate.net | frontiersin.org |
| 4-Alkyn-1-ol derivatives | Metal catalysts (W, Ru, Rh) | 3,4-Dihydropyrans (related O-heterocycle) | Involves formation of a metal vinylidene intermediate. cdmf.org.br | cdmf.org.br |
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to create more environmentally friendly and efficient processes. nih.govtpcj.org Green synthetic methods for oxazines focus on minimizing waste, avoiding toxic solvents and reagents, and reducing energy consumption. researchgate.net
Key green strategies include:
Solvent-free reactions: Performing reactions under solvent-free conditions, for example, by grinding the reactants together, reduces the use of volatile organic compounds. sciresliterature.orgresearchgate.net
Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.net
Use of eco-friendly catalysts: Employing reusable or non-toxic catalysts, such as snail shells or chitosan, aligns with green chemistry principles. researchgate.net
One-pot, multi-component reactions: These reactions improve efficiency by combining multiple steps into a single operation, reducing the need for intermediate purification and minimizing waste. researchgate.netsciresliterature.org
These approaches offer significant advantages, including simplicity, affordability, and the production of stable products without the need for toxic chemicals or high energy input. nih.govresearchgate.net
Introduction of the Propanone Moiety onto the Oxazinane Scaffold
Once the oxazinane scaffold is synthesized, the final step is the introduction of the propanone group. Based on the retrosynthetic analysis, this corresponds to an N-acylation reaction. The secondary amine within the oxazinane ring acts as a nucleophile, attacking an electrophilic propanoylating agent.
Common reagents for this transformation include:
Propanoyl chloride: Highly reactive, often used with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Propanoic anhydride: A less reactive alternative to the acid chloride, which produces propanoic acid as a byproduct.
The reaction is typically carried out in an aprotic solvent. The nucleophilic nitrogen of the oxazinane ring attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the final amide product, this compound, with the elimination of a leaving group (chloride or propanoate).
Acylation Strategies on Oxazinane Scaffolds
The term "acylation" in the context of this synthesis primarily refers to the acylation of the nitrogen atom of the oxazinane ring, a critical step for subsequent functionalization. Direct C-acylation at the C2 position of a simple oxazinane is generally not feasible due to the chemical nature of the hemiaminal ether linkage. Instead, N-acylation is employed to activate the molecule for C2 substitution.
The process typically begins with an existing oxazinane ring or its precursor, a 1,3-amino alcohol. The nitrogen atom is acylated using standard methods, such as reaction with an acyl chloride or anhydride in the presence of a base. This N-acylation is pivotal as the N-acyl group is essential for the generation of N-acyliminium ions, which are highly electrophilic intermediates. arkat-usa.org These ions are susceptible to attack by a wide range of nucleophiles at the C2 position, providing a robust method for introducing substituents. The N-acyl group enhances the reactivity compared to simpler iminium ions, broadening the scope of applicable nucleophiles. arkat-usa.org
Commonly used N-acyl groups in these strategies include carbamates like N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl), which can also serve as protecting groups.
Carbon-Carbon Bond Forming Reactions for Propanone Linkage
The formation of the carbon-carbon bond between the C2 position of the oxazinane ring and the propanone group is the cornerstone of the synthesis. This is most effectively achieved through the nucleophilic addition to an N-acyliminium ion generated from an N-acylated oxazinane precursor.
The N-acyliminium ion is typically formed in situ from a stable precursor, such as a 2-alkoxy or 2-hydroxy-N-acyl-oxazinane, upon treatment with a Lewis or Brønsted acid. arkat-usa.orgqub.ac.uk Once generated, this highly reactive electrophile can be trapped by a suitable nucleophile that serves as a synthon for the propanone moiety.
Several classes of nucleophiles can be employed for this transformation:
Organometallic Reagents : Grignard reagents are powerful nucleophiles used for C-C bond formation. nih.gov The addition of a propanoyl-equivalent Grignard reagent to an N-acyliminium ion can install the desired side chain. However, the high reactivity of Grignard reagents can sometimes lead to side reactions, such as attack on the N-acyl carbonyl group. nih.govorganic-chemistry.org
Enolates and Enol Ethers : Silyl (B83357) enol ethers derived from acetone or other propanone precursors can act as soft nucleophiles, adding effectively to N-acyliminium ions in Mukaiyama-type aldol reactions.
Organoboron Reagents : The Petasis reaction, involving the addition of organoboronic acids to N-acyliminium ion precursors, offers a mild and often highly diastereoselective method for C-C bond formation. dntb.gov.ua
The choice of nucleophile and reaction conditions is critical for optimizing the yield and selectivity of the carbon-carbon bond-forming step.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is of significant importance, as the molecule contains at least one stereocenter at the C2 position, with others possible on the oxazinane ring. Stereoselective strategies rely on either chiral auxiliaries to direct the transformation or asymmetric catalysis to influence the stereochemical outcome.
Chiral Auxiliary Approaches in N-Acyl Oxazinane Synthesis
Chiral auxiliaries are chemical moieties that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org In the synthesis of chiral this compound, auxiliaries can be used in two principal ways:
Substrate-Controlled Diastereoselective Synthesis : This approach involves constructing the oxazinane ring from an enantiomerically pure starting material, typically a chiral 1,3-amino alcohol. nih.govdiva-portal.org The inherent chirality of the oxazinane backbone then directs the facial selectivity of the nucleophilic addition to the derived N-acyliminium ion. The pre-existing stereocenters on the ring create a chiral environment that favors the approach of the nucleophile from one face over the other, leading to a diastereoselective C-C bond formation at C2.
Auxiliary-Controlled Diastereoselective Synthesis : Alternatively, a chiral auxiliary can be attached to the nitrogen atom of an achiral oxazinane ring. While well-established for other systems like oxazolidinones (Evans auxiliaries), this principle can be applied here. nih.govsigmaaldrich.com The chiral N-acyl group would control the conformation of the N-acyliminium ion intermediate, effectively shielding one face and directing the incoming nucleophile to the other, thus inducing asymmetry at the newly formed C2 stereocenter. After the key bond-forming step, the auxiliary can be cleaved and recovered.
The following table summarizes representative chiral auxiliaries and their typical applications in asymmetric synthesis.
| Chiral Auxiliary Type | Common Precursor | Typical Application | Reference |
| Oxazolidinones (Evans) | Amino Alcohols | Asymmetric Aldol, Alkylation | wikipedia.org |
| Pseudoephedrine | (-)-Pseudoephedrine | Asymmetric Alkylation | |
| Camphorsultam (Oppolzer) | Camphorsulfonic Acid | Asymmetric Diels-Alder, Conjugate Addition | wikipedia.org |
| SAMP/RAMP | Proline | Asymmetric α-Alkylation of Ketones/Aldehydes |
Asymmetric Catalysis in Oxazinane Derivative Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.
Catalytic enantioselective methods can be applied to form the chiral oxazinane ring itself. For instance, a highly efficient one-pot synthesis of chiral 1,3-oxazinanes has been developed using a chiral magnesium phosphate catalyst to mediate the enantioselective addition of an alcohol to an imine, followed by cyclization. acs.org This method establishes the stereochemistry of the ring system from achiral precursors.
The key C-C bond-forming step—nucleophilic addition to the N-acyliminium ion—can also be rendered enantioselective using a chiral catalyst. This typically involves the use of a chiral Lewis acid to coordinate with the N-acyl oxazinane precursor. The chiral ligand environment around the metal center differentiates the two faces of the transient N-acyliminium ion, leading to a preferential attack of the nucleophile on one side. This strategy has been successfully applied in the asymmetric synthesis of various nitrogen-containing heterocycles. nih.gov
The table below outlines some catalytic systems used in the asymmetric synthesis of related heterocyclic compounds.
| Catalyst Type | Reaction Type | Application | Reference |
| Chiral Magnesium Phosphate | Hemiaminal Formation / Cyclization | Synthesis of Chiral 1,3-Oxazinanes | acs.org |
| Chiral Ligand-Metal Complexes | [3+2] Cycloaddition | Synthesis of Chiral Isoxazolines | nih.gov |
| Chiral Brønsted Acids | Pictet-Spengler Reaction | Synthesis of Tetrahydroisoquinolines | N/A |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Oxazinan 2 Yl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of atoms, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond connectivities. ipb.ptscience.gov
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 1-(Oxazinan-2-yl)propan-1-one, COSY would be expected to show correlations between the ethyl protons (H-8 and H-9) and reveal the entire spin system within the oxazinane ring, connecting H-3 to H-4, H-4 to H-5, and H-5 to H-6.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). columbia.edu This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.
A correlation from the methylene protons of the propanoyl group (H-8) to the amide carbonyl carbon (C-7).
Correlations from the H-6 protons of the oxazinane ring to the amide carbonyl carbon (C-7), confirming the point of attachment.
Correlations from H-3 and H-5 to other carbons within the ring, confirming the ring structure.
The following table summarizes the expected key 2D NMR correlations for the molecule.
| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |
| H-3 | H-4 | C-3 | C-2, C-4, C-5 |
| H-4 | H-3, H-5 | C-4 | C-3, C-5, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-2, C-4, C-5, C-7 |
| H-8 | H-9 | C-8 | C-7, C-9 |
| H-9 | H-8 | C-9 | C-7, C-8 |
The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a powerful tool for validating proposed structures. nih.govbris.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the isotropic shielding constants for each nucleus.
The typical workflow involves:
Generating low-energy conformers of the molecule.
Performing geometry optimization for each conformer using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). comporgchem.com
Calculating NMR shielding constants at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).
Averaging the chemical shifts based on the Boltzmann population of each conformer.
Scaling the calculated values against a known standard (like Tetramethylsilane, TMS) to yield predicted chemical shifts that can be directly compared with experimental data.
For N-acyl lactams, DFT calculations can predict proton chemical shifts with a mean absolute error of less than 0.3 ppm and carbon shifts with an error of 2-4 ppm. nih.govfrontiersin.org This level of accuracy is often sufficient to distinguish between possible isomers and confirm assignments.
The table below illustrates a hypothetical comparison between experimentally obtained and computationally predicted NMR data, demonstrating the typical agreement.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C-2 | 82.1 | 81.5 | +0.6 |
| C-3 | 45.3 | 44.9 | +0.4 |
| C-4 | 25.8 | 26.2 | -0.4 |
| C-5 | 29.5 | 29.1 | +0.4 |
| C-6 | 68.4 | 67.9 | +0.5 |
| C-7 | 172.5 | 173.1 | -0.6 |
| C-8 | 30.1 | 29.7 | +0.4 |
| C-9 | 9.8 | 10.1 | -0.3 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the functional groups present.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its tertiary amide (lactam) and alkane components.
Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide. For a six-membered cyclic amide (lactam), this C=O stretching vibration is expected to appear in the region of 1650-1680 cm⁻¹. spcmc.ac.inuomustansiriyah.edu.iq Its precise position is sensitive to the local electronic and steric environment.
C-H Stretching: Vibrations from the C-H bonds in the methylene (CH₂) groups of the ring and the ethyl group will appear in the 2800-3000 cm⁻¹ region. uomustansiriyah.edu.iq
C-O-C Stretching: The ether-like C-O-C linkage within the oxazinane ring would give rise to stretching vibrations, typically in the 1000-1300 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bond in the tertiary amide would be found in the 1200-1350 cm⁻¹ range.
CH₂ Bending: Scissoring and rocking vibrations for the numerous CH₂ groups would be visible in the fingerprint region, approximately 1400-1470 cm⁻¹. uomustansiriyah.edu.iq
The following table details the expected characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2840-3000 | Medium-Strong |
| C=O Stretch (Amide I) | Tertiary Amide | 1650-1680 | Strong |
| CH₂ Bend (Scissoring) | Alkyl (CH₂) | 1400-1470 | Medium |
| C-N Stretch | Tertiary Amide | 1200-1350 | Medium |
| C-O-C Stretch | Cyclic Ether | 1050-1150 | Strong |
To achieve a more precise assignment of the observed vibrational bands, theoretical calculations are employed. researchgate.netnih.gov Similar to NMR predictions, DFT methods (e.g., B3LYP/6-311++G(d,p)) are used to calculate the harmonic vibrational frequencies of the optimized molecular structure.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) for better agreement. The primary utility of these calculations lies in the Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated normal mode of vibration. researchgate.net This allows for an unambiguous assignment of complex bands in the fingerprint region that arise from mixed vibrations.
A simplified, hypothetical PED analysis for key modes is presented below.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | PED Contributions (%) | Assignment |
| 1725 | 1656 | ν(C₇=O) 85%, ν(C₂-N) 10% | Amide I band |
| 1140 | 1094 | ν(C₂-O) 55%, ν(C₆-O) 40% | C-O-C asymmetric stretch |
| 1295 | 1243 | ν(C₂-N) 60%, δ(C-C-H) 25% | C-N stretch |
| 2998 | 2878 | ν(C-H) 95% | CH₂ symmetric stretch |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information on the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For a molecule like this compound (molar mass: 143.18 g/mol ), using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 144.19.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of amides is well-studied. nih.govrsc.org The most common and structurally informative fragmentation pathway for N-acyl lactams is the cleavage of the N–CO amide bond. unl.ptnih.gov
For this compound, two primary fragmentation pathways are anticipated:
Pathway A: Acyl Group Cleavage: Cleavage of the bond between the ring nitrogen and the carbonyl carbon. This would result in the loss of a neutral propanoyl radical (if under EI) or propionaldehyde (if a rearrangement occurs) and the formation of a protonated oxazinane ring fragment.
Pathway B: Ring Cleavage: Cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the formation of a stable acylium ion. This is often a dominant pathway for amides. nih.govlibretexts.org
The expected key ions and their proposed fragmentation pathways are summarized below.
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway |
| 144.19 | [C₇H₁₄NO₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 86.09 | [C₄H₈NO]⁺ | [M+H]⁺ - C₃H₆O (Loss of propanal via rearrangement) |
| 57.03 | [C₃H₅O]⁺ | [M+H]⁺ - C₄H₉NO (Loss of oxazinane ring) - Formation of propanoyl acylium ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and conformational aspects of a molecule. However, for this compound, no published crystallographic data appears to exist.
Crystal Growth and Diffraction Data Collection Methodologies
The initial and often most challenging step in an X-ray crystallographic study is the cultivation of high-quality single crystals suitable for diffraction experiments. Various techniques are employed for this purpose, including slow evaporation from a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent and crystallization conditions are critical parameters that are optimized to obtain crystals of sufficient size and quality.
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern. The collection of this data involves rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. Standard data collection is often performed at low temperatures to minimize thermal vibrations of the atoms, leading to a more precise structural determination. For this compound, specific methodologies for crystal growth and the parameters for diffraction data collection have not been reported.
Structure Solution and Refinement Procedures
The diffraction data, once collected, is processed to determine the unit cell dimensions and the symmetry of the crystal. The subsequent step, known as structure solution, involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data.
Following the initial structure solution, a process of refinement is undertaken to improve the atomic model and achieve the best possible fit with the experimental data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors. Regrettably, no such structure solution or refinement data is available for this compound.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A detailed analysis of the intermolecular interactions within the crystal lattice provides valuable insights into the forces that govern the packing of molecules. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts, indicative of hydrogen bonds, van der Waals forces, and other interactions, can be identified and analyzed. This analysis is crucial for understanding the stability and properties of the crystalline material. Due to the absence of a crystal structure for this compound, a Hirshfeld surface analysis and a detailed study of its intermolecular interactions could not be performed.
Computational and Theoretical Investigations of 1 Oxazinan 2 Yl Propan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and predict reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comacs.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. dntb.gov.ua For 1-(Oxazinan-2-yl)propan-1-one, a DFT study would typically involve:
Calculation of Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.
Electron Density Distribution: Mapping the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.
Reactivity Descriptors: Calculating global reactivity indices such as electronegativity, chemical hardness, and electrophilicity to quantify the molecule's reactive nature. mdpi.com
Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts, to aid in the structural confirmation of the compound. researchgate.net
While no specific DFT data exists for this compound, studies on related N-heterocycles have successfully used DFT to understand their reactivity and electronic properties. researchgate.netresearchgate.net
Illustrative Table of DFT-Derived Properties (Hypothetical Data) This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.8 D | Indicates overall polarity of the molecule |
Ab Initio Methods for High-Level Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and Coupled Cluster (CCSD(T)), are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. nih.gov
For a molecule like this compound, high-level ab initio calculations could be used to:
Obtain highly accurate molecular energies and geometries.
Benchmark the results from less computationally expensive methods like DFT.
Investigate excited states and transition states with high confidence.
Due to their computational cost, these methods are often applied to smaller molecules or for refining specific properties after an initial DFT analysis. nih.gov
Molecular Geometry and Conformational Analysis
The three-dimensional structure of a molecule is critical to its function and reactivity. Computational methods are essential for determining the most stable geometries and understanding the dynamics of conformational changes.
Optimization of Molecular Geometries
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable structure is found. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.
Analysis of Conformational Isomers and Energy Barriers
Molecules with single bonds can exist in different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the energy barriers between them. lumenlearning.com The oxazinane ring in this compound is a saturated heterocycle and is expected to adopt non-planar conformations, such as chair or boat forms, to minimize steric and torsional strain. researchgate.netacs.org
A computational study would:
Identify the various possible conformers of the molecule, including different chair and twist-boat forms of the oxazinane ring and rotations around the single bonds of the propanone side chain.
Calculate the relative energies of these conformers to determine the most stable (lowest energy) conformation.
Determine the energy barriers for interconversion between different conformers. This is important for understanding the molecule's flexibility at different temperatures.
Studies on related saturated heterocycles have shown that the presence of heteroatoms and substituents significantly influences the conformational preferences and energy barriers. researchgate.netnih.gov
Illustrative Table of Conformational Analysis (Hypothetical Data) This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Conformer | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Chair 1 (Equatorial propanone) | 0.00 | Most stable conformer |
| Chair 2 (Axial propanone) | +2.5 | Higher energy due to 1,3-diaxial interactions |
| Twist-Boat | +5.8 | Transition state or high-energy intermediate |
Electronic Structure and Bonding Characteristics
An analysis of the electronic structure provides a deeper understanding of the bonding within the molecule. For this compound, this would involve examining how the electron density is distributed among the atoms and in the chemical bonds.
Computational techniques like Natural Bond Orbital (NBO) analysis would be employed to:
Determine the charge distribution on each atom, identifying which atoms are positively or negatively charged.
Analyze the nature of the chemical bonds (e.g., sigma vs. pi bonds, covalent vs. ionic character).
Investigate delocalization of electrons, such as the interaction between the lone pairs on the nitrogen and oxygen atoms with adjacent bonds. The presence of the acyl group attached to the nitrogen atom can significantly influence the electronic properties of the heterocyclic ring. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant determinant of a molecule's kinetic stability, chemical reactivity, and optical properties. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org In contrast, a small gap indicates that a molecule is more reactive and can be more easily polarized.
For this compound, computational studies would calculate the energies of these frontier orbitals. This analysis helps in predicting how the molecule might interact with other chemical species. The distribution of electron density in the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, a high concentration of the HOMO on the oxygen or nitrogen atoms would suggest these are the primary sites for electrophilic attack.
| Orbital | Energy (eV) | Description |
| HOMO | Calculated Value | Highest Occupied Molecular Orbital energy |
| LUMO | Calculated Value | Lowest Unoccupied Molecular Orbital energy |
| HOMO-LUMO Gap | Calculated Value | Energy difference between HOMO and LUMO |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. ucsb.edu This analysis provides a quantitative picture of bonding interactions and charge distribution.
NBO analysis for this compound would involve the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong electronic delocalization, which contributes to the stability of the molecule. For example, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds (LP → σ*) would be of particular interest in understanding the conformational preferences and electronic landscape of the oxazinane ring and the propanone substituent.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Example: LP(O) | Example: σ(N-C) | Calculated Value |
| Example: LP(N) | Example: σ(C-C) | Calculated Value |
Note: This table illustrates the type of data generated from an NBO analysis. Specific values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.orgyoutube.com
For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the propanone group, highlighting its role as a primary site for electrophilic attack. The hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and oxygen in the ring, would likely exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. This visual representation provides an intuitive understanding of the molecule's reactive behavior.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. rsc.org This information is crucial for understanding reaction kinetics and selectivity.
For this compound, computational studies could explore various potential reactions, such as its synthesis, hydrolysis, or reactions involving the carbonyl group or the oxazinane ring. For example, the mechanism of its formation from precursor molecules could be modeled to understand the stereochemical outcome and to optimize reaction conditions. Similarly, the hydrolysis of the amide-like linkage in the oxazinane ring could be investigated by calculating the energy profile for the nucleophilic attack of a water molecule. These studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. nih.gov
Prediction and Validation of Spectroscopic Parameters via Theoretical Methods
Theoretical methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of both the computational model and the experimental structure. ucsb.edu
For this compound, key spectroscopic properties that can be computationally predicted include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These theoretical shifts, when compared to experimental spectra, can aid in the assignment of peaks and the confirmation of the molecular structure.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the IR spectrum, helping to identify characteristic functional group vibrations, such as the C=O stretch of the ketone and C-N and C-O stretches within the ring.
UV-Vis Spectroscopy: Electronic transitions can be calculated using time-dependent density functional theory (TD-DFT). This provides information about the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | Calculated ppm | Experimental ppm |
| ¹H NMR (CH₂-CO) | Calculated ppm | Experimental ppm |
| IR (C=O stretch) | Calculated cm⁻¹ | Experimental cm⁻¹ |
| UV-Vis (λmax) | Calculated nm | Experimental nm |
Note: The values in this table are placeholders and would be determined through specific computational calculations and experimental measurements for this compound.
Reactivity and Mechanistic Studies of 1 Oxazinan 2 Yl Propan 1 One
Reactions Involving the Propanone Carbonyl Group
The propanone side chain features an electrophilic carbonyl carbon and acidic α-protons, making it a versatile site for various chemical transformations.
Nucleophilic Additions and Condensations
The carbonyl carbon of the propanone group is sp² hybridized and electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, transforms the carbonyl carbon from trigonal planar to tetrahedral geometry. researchgate.net
Common nucleophilic addition reactions applicable to this ketone include:
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 1-(Oxazinan-2-yl)propan-1-ol. Chelation-controlled reductions using reagents like Red-Al are also effective for similar hydroxy ketones, often proceeding with high diastereoselectivity. organic-chemistry.org
Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl group to form a tertiary alcohol after acidic workup. For instance, reaction with methylmagnesium bromide would yield 2-(Oxazinan-2-yl)butan-2-ol.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon.
Condensation Reactions: With primary amines, the ketone can undergo condensation to form an imine. Secondary amines would lead to the formation of an enamine. These reactions are typically catalyzed by acid.
It is important to note the potential for chemoselectivity in these reactions. While strong nucleophiles like Grignard reagents primarily attack the ketone, some reagents, particularly under Lewis acidic conditions, could induce reactivity at the oxazinane ring. acs.org
| Nucleophile/Reagent | Product Type | Expected Product with 1-(Oxazinan-2-yl)propan-1-one |
| Sodium borohydride (NaBH₄) | Secondary Alcohol | 1-(Oxazinan-2-yl)propan-1-ol |
| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | 2-(Oxazinan-2-yl)butan-2-ol |
| Sodium cyanide (NaCN) / H⁺ | Cyanohydrin | 2-hydroxy-2-(oxazinan-2-yl)butanenitrile |
| Aniline (C₆H₅NH₂) / H⁺ | Imine | N-(1-(oxazinan-2-yl)propylidene)aniline |
Reactivity of the Oxazinane Ring System
The 1,2-oxazinane (B1295428) ring is a cyclic N,O-acetal containing a relatively weak N-O bond. This structure is prone to cleavage and ring-opening transformations, often initiated by acids or reductive conditions. researchgate.net
Ring-Opening and Ring-Closing Transformations
The oxazinane ring can be opened through the cleavage of the C-O bond, a reaction typically facilitated by Lewis acids. acs.orgacs.org The mechanism involves the coordination of the Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) to the ring oxygen atom. This coordination weakens the C-O bond, leading to ring-opening and the formation of a transient N-acyliminium ion intermediate. acs.org This highly electrophilic species can then be trapped by a variety of nucleophiles. nih.govbeilstein-journals.orgnih.gov
Key ring-opening transformations include:
Reaction with Silyl (B83357) Nucleophiles: In the presence of TMSOTf, silyl enol ethers or allylsilanes can attack the N-acyliminium ion to yield ring-opened products where a new carbon-carbon bond is formed. acs.org
Reductive Ring-Opening: Hydride reagents have been shown to regioselectively open cyclic N,O-acetals to produce amino alcohols. acs.org
Hydrolysis: Under strongly acidic aqueous conditions, the ring can undergo hydrolysis to yield a ring-opened amino acid derivative. nih.gov
Ring-closing transformations are the reverse of these processes and are fundamental to the synthesis of the oxazinane ring itself. For example, the intramolecular cyclization of a suitable γ-aminooxy ketone would lead to the formation of the 1,2-oxazinane structure. rsc.org
N-O Bond Cleavage Reactions
The N-O single bond in the 1,2-oxazinane ring is inherently weak and represents a key site of reactivity. nih.gov This bond can be cleaved under various reductive conditions, providing access to 1,4-amino alcohol derivatives.
Common methods for N-O bond cleavage include:
Catalytic Hydrogenation: Hydrogenolysis using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a standard method for cleaving N-O bonds in isoxazolidines and related systems. researchgate.netnih.gov
Strong Hydride Reagents: While milder hydrides may favor C-O cleavage, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can achieve simultaneous reduction of the amide and cleavage of the N-O bond. researchgate.net
Dissolving Metal Reduction: Reagents like samarium(II) iodide (SmI₂) or zinc in acetic acid can also be effective for the reductive cleavage of the N-O bond. rsc.orgnih.gov
For this compound, reductive N-O bond cleavage would be expected to produce 4-amino-1-hydroxyhexan-3-one or its further reduced derivatives, depending on the strength of the reducing agent used.
Functionalization of Ring Heteroatoms (Nitrogen and Oxygen)
Direct functionalization of the heteroatoms in the 1,2-oxazinane ring is less common than reactions involving ring-opening or cleavage.
Nitrogen Atom: The nitrogen atom is part of a cyclic amide (or lactam) structure. The lone pair on the nitrogen is delocalized through resonance with the adjacent propanoyl carbonyl group, significantly reducing its nucleophilicity. Therefore, direct N-alkylation or N-acylation is generally difficult. Functionalization involving the nitrogen atom typically proceeds via the N-acyliminium ion intermediate, as described in the ring-opening section. core.ac.ukresearchgate.net
Oxygen Atom: The ring oxygen atom behaves as a Lewis base. Its primary role in the ring's reactivity is to coordinate with Lewis or Brønsted acids, which activates the ring towards C-O bond cleavage and subsequent ring-opening. acs.orgacs.org Direct functionalization of the oxygen atom without ring cleavage is not a typical reaction pathway for this class of compounds. The development of methods for the direct α-C–H functionalization of cyclic amines has seen significant progress, but these methods are generally not applicable to the amide-like system present in the oxazinane ring of this molecule. nih.govacs.orgproquest.com
Derivatization and Analog Development Based on the 1 Oxazinan 2 Yl Propan 1 One Scaffold
Systematic Modifications of the Propanone Side Chain
The propanone side chain of the 1-(Oxazinan-2-yl)propan-1-one scaffold offers multiple points for chemical modification to generate structural diversity. Standard synthetic methodologies can be employed to alter its length, rigidity, and the nature of the functional groups present.
Key modifications can be focused on the α- and β-positions of the carbonyl group. For instance, α-halogenation can be achieved, followed by nucleophilic substitution to introduce a variety of functional groups such as amines, azides, or thiols. The carbonyl group itself can undergo reactions like reduction to a secondary alcohol, which can be further derivatized, or conversion to an olefin via a Wittig-type reaction.
Functionalization and Substitution on the Oxazinane Ring
The oxazinane ring provides a robust framework for substitution, enabling the synthesis of a wide range of analogs. Modern synthetic techniques, particularly direct C-H functionalization, have emerged as powerful tools for modifying this heterocyclic core with high precision and efficiency.
Recent research has demonstrated a one-pot sequence involving directed lithiation, lithium-zinc transmetallation, and a Negishi cross-coupling to selectively functionalize Boc-1,3-oxazinanes. nih.gov A remarkable feature of this methodology is the ligand-controlled regioselectivity, which allows for the exclusive functionalization at either the C4 or C5 position of the oxazinane ring. nih.gov By choosing the appropriate phosphine ligand for the palladium catalyst, the reaction can be directed to the desired carbon atom, providing access to distinct regioisomers from a common starting material. nih.gov
This strategy has proven effective for introducing a variety of aryl and heteroaryl groups at both the C4 and C5 positions. nih.gov The scope of the C5 functionalization is generally broader than that of the more sterically hindered C4 position. nih.gov The use of a chiral diamine, such as (+)-sparteine, during the initial lithiation step enables the synthesis of highly enantioenriched products. nih.gov
| Target Position | Key Reagents | Typical Ligand | Outcome | Reference |
|---|---|---|---|---|
| C4-Arylation | (+)-sparteine, s-BuLi, Zn(OAc)₂, Pd(OAc)₂, Aryl-ONf | Bulky phosphine (e.g., L3) | Exclusive formation of the C4-arylated product in good yield and high enantiomeric ratio. | nih.gov |
| C5-Arylation | (+)-sparteine, s-BuLi, ZnCl₂, Pd₂(dba)₃, Aryl-Br | Less hindered phosphine (e.g., L2) | Complete switch of selectivity to the C5 position, with no trace of the C4 isomer. | nih.gov |
Synthesis of Fused or Spirocyclic Oxazinane Analogs
Building upon the core oxazinane structure, the synthesis of more complex, three-dimensional architectures such as fused or spirocyclic systems represents a significant advancement in analog development. These intricate scaffolds are often accessed through powerful cycloaddition reactions.
A novel and efficient approach involves the asymmetric organocatalytic [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters to construct chiral 1,2-oxazinane (B1295428) spiro-oxindoles. nih.govrsc.orgnih.gov This reaction proceeds in good to excellent yields and with high levels of diastereoselectivity and enantioselectivity. rsc.org Spiro-oxindoles are considered privileged scaffolds in medicinal chemistry, and their fusion with an oxazinane ring creates unique chemical entities. nih.govrsc.org
Another powerful strategy is the Hetero-Diels-Alder (HDA) reaction. For example, the reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane can produce spirocyclic-1,2-oxazine N-oxides. mdpi.com These reactions can proceed under non-catalytic conditions with complete regiocontrol. mdpi.com Additionally, [3+2] dipolar cycloadditions of nitrile oxides to C=N bonds have been used to create spiro-compounds containing different heterocyclic fragments joined at a single spiro-center. beilstein-journals.org
The synthesis of fused-ring systems has also been explored. Methodologies for creating fused heterocyclic systems include tandem diazotization/cyclization approaches and intramolecular cyclizations of suitably functionalized precursors. researchgate.netbeilstein-journals.org For instance, porphyrinoids with fused 1,2-oxazine rings have been synthesized via oxime cyclization. researchgate.net
| Reaction Type | Reactants | Product Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric [4+2] Cycloaddition | Methyleneindolinones + γ-Aminooxy-α,β-unsaturated ester | Chiral 1,2-Oxazinane Spiro-oxindole | Organocatalytic; High yield, diastereoselectivity, and enantioselectivity. | nih.govrsc.org |
| Hetero-Diels-Alder (HDA) | E-2-Aryl-1-cyano-1-nitroethenes + Methylenecyclopentane | Spirocyclic-1,2-oxazine N-Oxide | Non-catalytic; Fully regioselective. | mdpi.com |
| [3+2] Dipolar Cycloaddition | Nitrile Oxides + 5-Iminohydantoins | Hydantoin/1,2,4-oxadiazoline Spiro-compound | Efficient, good yields, avoids chromatographic purification. | beilstein-journals.org |
Design Principles for Novel Oxazinane-Containing Chemical Entities
The design of novel chemical entities based on the oxazinane scaffold is guided by principles rooted in medicinal chemistry and drug design. nih.gov Oxazine and related six-membered nitrogen heterocycles like piperazine are considered "privileged structures" because they are frequently found in biologically active compounds and can interact with a variety of biological targets. mdpi.comnih.gov
Key design principles include:
Scaffold Hopping and Isosterism : Replacing a known active core (e.g., a benzene or piperazine ring) with an oxazinane ring can lead to novel compounds with improved properties. The oxazinane ring can alter physicochemical characteristics such as solubility, lipophilicity, and metabolic stability.
Vectorial Functionalization : As detailed in the previous sections, the ability to selectively functionalize the oxazinane scaffold at specific positions (the side chain, C4, C5, or the ring nitrogen) allows for the systematic exploration of structure-activity relationships (SAR). Chemists can install different functional groups in defined spatial orientations to optimize interactions with a biological target.
Increasing Three-Dimensionality : Moving from simple substituted oxazinanes to more complex spirocyclic and fused systems introduces greater structural rigidity and three-dimensional character. This is a current trend in drug design to improve selectivity and potency while moving into novel chemical space.
Molecular Hybridization : This principle involves combining the oxazinane scaffold with other known pharmacophores into a single molecule. This can lead to compounds with multi-target activity or improved pharmacokinetic profiles.
The ultimate goal is to leverage the synthetic accessibility and versatile chemical nature of the oxazinane core to generate libraries of diverse compounds for screening and development as potential therapeutic agents or chemical probes. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Compound Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like "1-(Oxazinan-2-yl)propan-1-one". Given the compound's polarity, attributed to the amide functional group and the oxygen and nitrogen heteroatoms in the oxazinane ring, reversed-phase HPLC is the most suitable approach.
In this method, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample can be determined by detecting any impurity peaks in the chromatogram, and the concentration can be quantified by comparing the peak area to that of a certified reference standard.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 65% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is based on general principles for analyzing small polar molecules.
The structure of "this compound" contains a stereocenter at the C2 position of the oxazinane ring, meaning it can exist as a pair of enantiomers. In pharmaceutical and biological contexts, it is often crucial to separate and quantify these enantiomers, as they can exhibit different physiological activities. Chiral HPLC is the most effective method for determining the enantiomeric excess (ee) of a chiral compound. nih.gov
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including heterocyclic structures similar to oxazinanes. semanticscholar.orgresearchgate.net The separation is typically performed in normal-phase mode, using a non-polar mobile phase like a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). chromatographyonline.com
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Result | Baseline separation of the two enantiomers |
| Hypothetical Retention Time (R)-enantiomer | 8.5 min |
| Hypothetical Retention Time (S)-enantiomer | 10.2 min |
| Hypothetical Resolution (Rs) | > 1.5 |
Data in this table is hypothetical, illustrating a typical chiral separation for a related heterocyclic compound, as specific data for this compound is not available. semanticscholar.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of "this compound" by GC-MS may be challenging due to its polarity and relatively high boiling point, which could lead to poor peak shape and thermal degradation in the injector or column.
However, GC-MS is highly effective for analyzing volatile derivatives. While the target compound lacks highly reactive functional groups for common derivatization, GC-MS is invaluable for identifying volatile impurities or related substances in the sample matrix. In the event of analysis, the mass spectrometer would generate a reproducible fragmentation pattern upon electron ionization (EI). The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and confirmation. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the carbonyl group and ring fragmentation of the oxazinane moiety.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass/charge) | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 143 | [M]+• (Molecular Ion) | Intact molecule radical cation |
| 114 | [M-C2H5]+ | Alpha-cleavage, loss of the ethyl group |
| 86 | [C4H8NO]+ | Cleavage of the propanone group |
| 57 | [C3H5O]+ | Propanoyl cation |
This table contains predicted fragmentation data based on fundamental mass spectrometry principles, as experimental data for this specific compound is not available.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying low levels of a target compound in complex matrices. This method combines the separation power of HPLC with the definitive identification capabilities of tandem mass spectrometry.
For "this compound", Electrospray Ionization (ESI) in positive ion mode would be the preferred ionization technique, generating the protonated molecular ion [M+H]+. In the first stage of the mass spectrometer (MS1), this precursor ion is selected. It is then passed into a collision cell, where it is fragmented through Collision-Induced Dissociation (CID). The resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). This process provides a high degree of structural confirmation. For quantification, a method known as Multiple Reaction Monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity.
Table 4: Plausible LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 144.1 ([M+H]+) |
| Product Ion 1 (Q3) | m/z 114.1 |
| Product Ion 2 (Q3) | m/z 86.1 |
| Collision Energy (for m/z 114.1) | 15 eV |
| Collision Energy (for m/z 86.1) | 20 eV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The values in this table are illustrative and would require experimental optimization for the specific compound and instrument. asianpubs.org
Q & A
Q. What experimental parameters should be optimized during the synthesis of 1-(Oxazinan-2-yl)propan-1-one to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures may accelerate reaction kinetics but could promote side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) may enhance nucleophilic reactivity of the oxazinan-2-yl group.
- Catalyst Selection : Acid or base catalysts (e.g., p-TsOH, KCO) can influence regioselectivity.
- Stoichiometry : Precise molar ratios of reactants (e.g., oxazinan-2-yl precursor and propan-1-one derivatives) minimize byproducts.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product.
Example Optimization Table:
| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature | 60–100°C | 80°C | 75 | 98 |
| Solvent | THF, DMF, Acetone | THF | 82 | 97 |
| Reference methods from analogous ketone syntheses in . |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be observed?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR : Look for the oxazinan-2-yl ring protons (δ 3.5–4.5 ppm, multiplet) and the carbonyl-adjacent methyl group (δ 2.1–2.3 ppm, triplet).
- C NMR : The ketone carbonyl (δ 205–210 ppm) and oxazinan-2-yl carbons (δ 50–70 ppm).
- IR Spectroscopy : A strong C=O stretch (~1700 cm) and C-O-C stretches (~1100 cm) from the oxazinan ring.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 157 (exact mass depends on substituents).
Cross-validate results with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for publication?
- Methodological Answer :
- Chromatographic Methods : HPLC (≥95% purity) or GC-MS (retention time consistency).
- Melting Point Analysis : Sharp melting range (≤2°C deviation) indicates high crystallinity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within 0.4% of theoretical values.
For novel compounds, include full spectroscopic and analytical data in the main manuscript; for known compounds, cite prior characterization protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Geometry Optimization : Use software like Gaussian or ORCA to model the equilibrium geometry.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.
- Transition State Modeling : Locate saddle points to determine activation energies for specific pathways.
Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What strategies resolve contradictions between experimental and computational data for the crystal structure of this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for iterative structure refinement against X-ray data. Adjust thermal parameters (B-factors) to account for disorder .
- Twinned Data Analysis : Apply SHELXPRO to deconvolute overlapping reflections in twinned crystals.
- Validation Tools : Check CIF files with PLATON or Mercury for symmetry mismatches or voids.
Report discrepancies in the "Discussion" section, emphasizing limitations of force fields in modeling flexible oxazinan rings .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed ring-opening reactions involving this compound?
- Methodological Answer :
- Deuterium Labeling : Synthesize deuterated analogs at the oxazinan nitrogen or α-carbon positions.
- Rate Comparison : Measure ratios via H NMR or UV-Vis spectroscopy.
- Theoretical Modeling : Correlate KIEs with proposed transition states (e.g., proton transfer vs. ring strain relief).
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify mechanistic hypotheses .
Data Presentation Guidelines
- Tables : Include detailed optimization parameters (e.g., solvent screening) and spectral assignments.
- Figures : Depict reaction mechanisms with atom numbering aligned to crystallographic data .
- Ethical Compliance : Adhere to safety protocols for handling ketones (e.g., fume hood use, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
